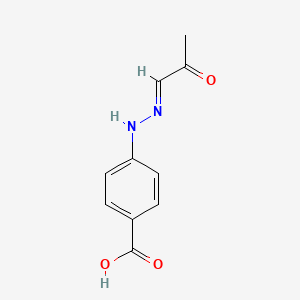
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydrazinyl group linked to an oxopropylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formation of Hydrazone: Benzoic acid is reacted with hydrazine to form the corresponding hydrazone derivative.
Introduction of Oxopropylidene Group: The hydrazone derivative is then reacted with an appropriate reagent, such as acetylacetone, to introduce the oxopropylidene group, forming this compound.
The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The oxopropylidene moiety can undergo tautomerization, affecting the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Hydrazone derivatives: Compounds with similar hydrazinyl groups but different aromatic or aliphatic backbones.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to its specific combination of the hydrazinyl and oxopropylidene groups, which confer distinct chemical and biological properties
特性
CAS番号 |
57965-40-9 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
4-[(2E)-2-(2-oxopropylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)6-11-12-9-4-2-8(3-5-9)10(14)15/h2-6,12H,1H3,(H,14,15)/b11-6+ |
InChIキー |
TYXALHOQPPWMCT-IZZDOVSWSA-N |
異性体SMILES |
CC(=O)/C=N/NC1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC(=O)C=NNC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


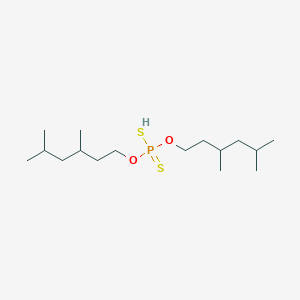
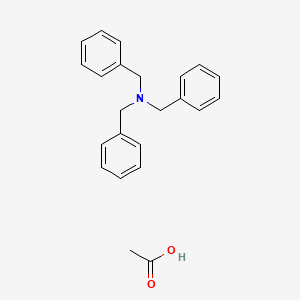
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
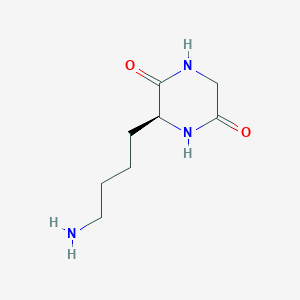
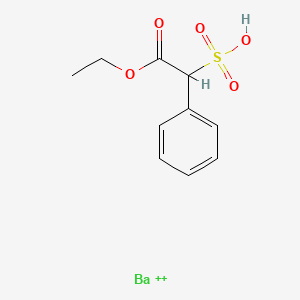
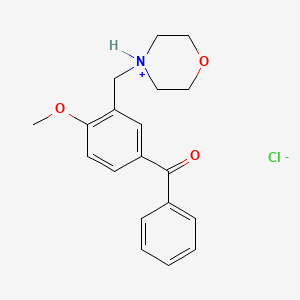
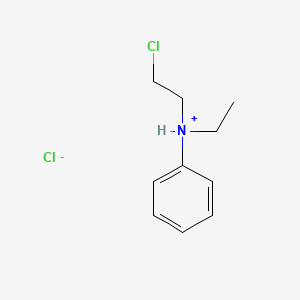
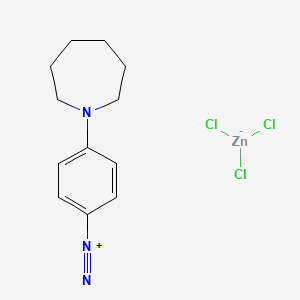
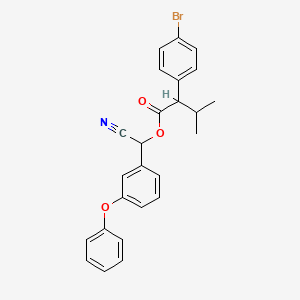
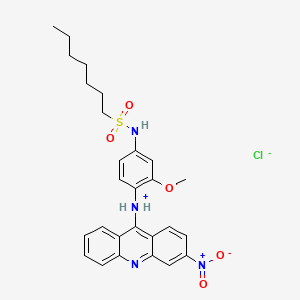
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

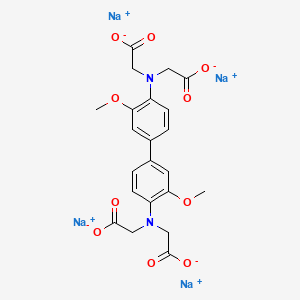
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
